5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone
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Overview
Description
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone is a complex organic compound with the molecular formula C16H13BrF3N3O4 and a molecular weight of 448.199 g/mol . This compound is notable for its unique structure, which includes bromine, methoxy, nitro, and trifluoromethyl groups, making it a valuable molecule in various fields of scientific research.
Preparation Methods
The synthesis of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone typically involves the reaction of 5-Bromo-2,4-dimethoxybenzaldehyde with 2-nitro-4-(trifluoromethyl)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Chemical Reactions Analysis
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The presence of functional groups like nitro and trifluoromethyl enhances its ability to interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
5-Bromo-2,4-dimethoxybenzaldehyde (2-nitro-4-(trifluoromethyl)phenyl)hydrazone can be compared with similar compounds such as:
2-Bromo-4,5-dimethoxybenzaldehyde: This compound has a similar structure but lacks the nitro and trifluoromethyl groups, resulting in different chemical and biological properties.
5-Bromo-2,4-dimethoxybenzaldehyde: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
Properties
Molecular Formula |
C16H13BrF3N3O4 |
---|---|
Molecular Weight |
448.19 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-2-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C16H13BrF3N3O4/c1-26-14-7-15(27-2)11(17)5-9(14)8-21-22-12-4-3-10(16(18,19)20)6-13(12)23(24)25/h3-8,22H,1-2H3/b21-8+ |
InChI Key |
MQUIKVXLALRCCH-ODCIPOBUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Br)OC |
Origin of Product |
United States |
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